molecular formula C12H10N4S B2624475 6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine CAS No. 2108726-16-3

6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine

Cat. No.: B2624475
CAS No.: 2108726-16-3
M. Wt: 242.3
InChI Key: RSCCMTIOJIRODT-UHFFFAOYSA-N
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Description

6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzo[d]thiazole core substituted with a pyrimidinyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with pyrimidine derivatives in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of polar solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, altering their function and leading to various biological effects. The compound can inhibit enzymes like topoisomerase, resulting in DNA strand breaks and cell death. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Comparison: Compared to these similar compounds, 6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine exhibits unique properties due to the presence of the methyl group and pyrimidinyl substitutionFor example, the methyl group may enhance its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

6-methyl-4-pyrimidin-5-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-7-2-9(8-4-14-6-15-5-8)11-10(3-7)17-12(13)16-11/h2-6H,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCCMTIOJIRODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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